molecular formula C20H21NO3 B2543748 N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide CAS No. 1706014-70-1

N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide

Cat. No. B2543748
CAS RN: 1706014-70-1
M. Wt: 323.392
InChI Key: GQICWJXNKDMDEJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide, also known as PMBM, is a synthetic compound belonging to the group of benzofuran derivatives. Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized by treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This results in the formation of ethyl 5-nitrobenzofuran-2-carboxylate in good yields and purity .


Molecular Structure Analysis

The molecular formula of N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide is C20H21NO3. The benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles . Its chemical structure is composed of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran derivatives have been synthesized by the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature .

Scientific Research Applications

Aerobic C–H Oxidation Catalyst

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide: has been studied as a catalyst for the aerobic oxidation of benzylic methylene compounds. Researchers have explored its use in synthesizing aromatic ketones, esters, and amides. The goal is to find more sustainable oxidizers, and this compound has attracted attention due to its ability to facilitate oxidation reactions using molecular oxygen .

Drug Intermediates and Fine Chemicals

Carbonyl compounds like aryl ketones, benzoate esters, and benzamides are essential building blocks in drug development and fine chemical synthesis. N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide can serve as an intermediate in the preparation of these valuable compounds. Its unique structure and reactivity make it a useful tool for designing novel drugs and advanced materials .

Biologically Active Compounds

Various natural and biologically active molecules contain aryl ketone, benzoate ester, or benzamide moieties. For instance, compounds like hypericin, acetosyringone, and oxcarbazepine feature these structural elements. Researchers investigate the role of N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide in understanding the biological activity of such molecules .

Chemical Biology Studies

The compound’s unique properties make it valuable for chemical biology studies. Researchers explore its interactions with biological targets, enzymatic processes, and cellular pathways. By modifying the substituents on the benzofuran ring, scientists can tailor its properties for specific applications.

Selective Vinylation and Methylallylation

In addition to its oxidation capabilities, N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide has been investigated as a catalyst for selective vinylation and methylallylation reactions. These transformations occur at quaternary carbon centers, providing access to diverse chemical structures .

Sulfonamide Derivatives

Related compounds, such as N-(2-methoxy-2-phenylbutyl)methanesulfonamide and 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide , have also attracted scientific interest. These sulfonamides offer potential applications in various fields, including drug discovery and chemical research.

Mechanism of Action

While the specific mechanism of action for N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of skin diseases such as cancer or psoriasis .

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-20(23-2,16-10-5-4-6-11-16)14-21-19(22)18-13-15-9-7-8-12-17(15)24-18/h4-13H,3,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQICWJXNKDMDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-phenylbutyl)benzofuran-2-carboxamide

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